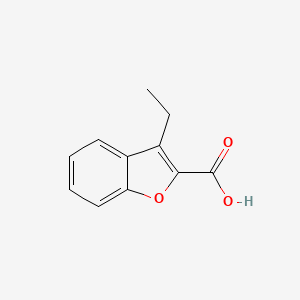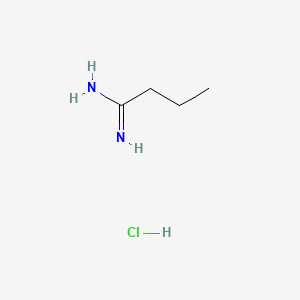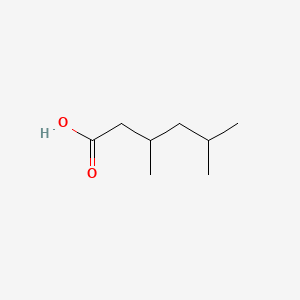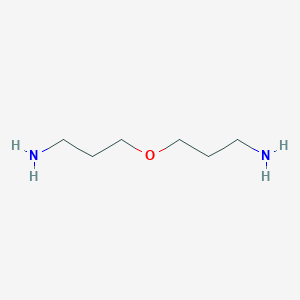
((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride” is a chemical compound with the CAS Number 287717-44-6 . It is also known as methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride . The compound is a white solid and is stored at 0-8°C .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of sertraline hydrochloride, an antidepressant of the selective serotonin reuptake inhibitor (SSRI) class, involves the formation of an impurity identified as 4-(4-chlorophenyl)-3,4-dihydronaphthalen-1(2H)-ol . Another process describes the synthesis of (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, which involves the synthesis of sulfinyl imine from (S)-tetralone and ®-tert-butylsulfinamide, and its stereoselective reduction with 9-BBN .Molecular Structure Analysis
The InChI code for the compound is 1S/C7H11NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h2-3,5-6H,4,8H2,1H3;1H/t5-,6+;/m0./s1 . This indicates that the compound has a cyclopentene ring with an amino group and a methanol group attached.Physical And Chemical Properties Analysis
The compound is a white solid with a molecular weight of 177.63 . It is stored at 0-8°C .Wissenschaftliche Forschungsanwendungen
Fine Chemicals
Scientific Field
This compound is used in the field of Fine Chemicals .
Application Summary
“(1R,4S)-4-Aminocyclopentene-1-methanol hydrochloride” is a fine chemical that can be supplied by various manufacturers for use in a variety of applications .
Methods of Application
The specific methods of application for this compound in the field of fine chemicals are not detailed in the available resources .
Results or Outcomes
The outcomes of using this compound in the field of fine chemicals are not specified in the available resources .
Basicity of Water in Hydrogen-Bonded Networks
Scientific Field
This compound is used in the field of Chemistry , specifically in studies related to the basicity of water in hydrogen-bonded networks .
Application Summary
The basicity of water in methanol (MeOH) and MeOH–1,2-dichloroethane (DCE) mixtures was examined by using spectral data of the title square planar chelate cation ([Ni(tmc)] 2+). Although MeOH molecules are hardly coordinated to the chelate, the water molecules hydrogen-bonded with MeOH are easily coordinated to the cation .
Methods of Application
The methods of application involve using spectral data of the title square planar chelate cation ([Ni(tmc)] 2+). The water molecules hydrogen-bonded with MeOH are easily coordinated to the cation, depending on the degree of hydrogen-bonded networks of MeOH .
Results or Outcomes
The equilibrium constant KNiW1 = [Ni (tmc) (H 2 O) 2+ ]/ [Ni (tmc) 2+ ] [H 2 O] was 3.2 in the 0.1 MeOH mole fraction mixture, 3.0 in 0.3, 3.2 in 0.5, 6.2 in 0.7, 9.5 in 0.9, 10.0 in 1.0. Linear relationships of 1 H chemical shift of the OH group for MeOH in various solvents with the KNiW1 values and Gutmann’s donor number (DN) were found and DN values were estimated for the DCE–MeOH mixtures .
Multi-stage Process for the Preparation of Derivatives
Scientific Field
This compound is used in the field of Chemistry , specifically in the preparation of derivatives .
Application Summary
A multi-stage process for the preparation of (1S, 4R) - and / or (1R, 4S) -4- (2-amino-6-chloro-9-H-purin-9-yl) -2-cyclopentene-1-methanol involves acylation of 1-amino-2-cyclopentene-4- carboxylic acid with an acid halide, followed by reduction .
Methods of Application
The methods of application involve acylation of a cyclopentene-4-carboxylic acid derivative with a carboxylic acid halide, followed by reduction of the resulting acid derivative .
Results or Outcomes
The outcomes of this process are racemic or optically active 1-amino-4- (hydroxymethyl)-2- cyclopentene derivatives .
Safety And Hazards
The compound is classified as a skin sensitizer and is harmful to aquatic life with long-lasting effects . It may cause an allergic skin reaction and eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and avoiding release to the environment .
Eigenschaften
IUPAC Name |
[(1R,4S)-4-aminocyclopent-2-en-1-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-6-2-1-5(3-6)4-8;/h1-2,5-6,8H,3-4,7H2;1H/t5-,6+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJSXBUVSKWALM-RIHPBJNCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C[C@H]1N)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride | |
CAS RN |
287717-44-6 |
Source


|
| Record name | [(1R,4S)-4-aminocyclopent-2-en-1-yl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1281609.png)












